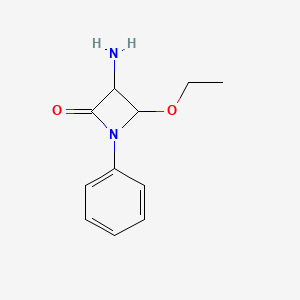

![molecular formula C9H13N5O B11897862 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

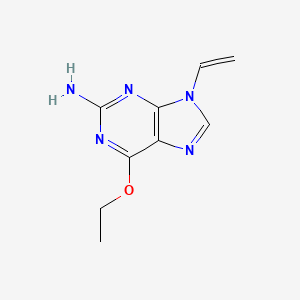

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on ist eine heterocyclische Verbindung, die einen Pyrazolo[3,4-d]pyrimidin-Kern aufweist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihres potenziellen biologischen Wirkens, einschließlich Antikrebs- und antimikrobieller Eigenschaften.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine übliche Methode umfasst die Reaktion von 5-Ethyl-1H-pyrazol-3-carbonsäure mit Ethylendiamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des Pyrazolo[3,4-d]pyrimidin-Ringsystems zu ermöglichen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminoethylgruppe kann oxidiert werden, um entsprechende Imine oder Amide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Derivate mit veränderten elektronischen Eigenschaften zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid zur Halogenierung, gefolgt von Nukleophilen wie Aminen oder Alkoholen zur Substitution.

Hauptprodukte:

Oxidation: Bildung von Iminen oder Amiden.

Reduktion: Bildung reduzierter Derivate mit modifizierten funktionellen Gruppen.

Substitution: Bildung verschiedener substituierter Pyrazolo[3,4-d]pyrimidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle als Enzyminhibitor, insbesondere bei der Targeting von Kinasen, die an der Zellzyklusregulation beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung zielt hauptsächlich auf cyclinabhängige Kinasen (CDKs) ab, die eine entscheidende Rolle bei der Zellzyklusregulation spielen.

Beteiligte Pfade: Durch die Hemmung von CDKs kann die Verbindung eine Zellzyklusarretierung und Apoptose in Krebszellen induzieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols for substitution.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen:

Einzigartigkeit: 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Eigenschaften

Molekularformel |

C9H13N5O |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

1-(2-aminoethyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C9H13N5O/c1-2-13-6-11-8-7(9(13)15)5-12-14(8)4-3-10/h5-6H,2-4,10H2,1H3 |

InChI-Schlüssel |

UYQNZGQPQFAABU-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=NC2=C(C1=O)C=NN2CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)